molecular formula C8H13I B12649709 2-(Iodomethyl)spiro[3.3]heptane

2-(Iodomethyl)spiro[3.3]heptane

Cat. No.: B12649709
M. Wt: 236.09 g/mol
InChI Key: XAWXBCGLFNHHKQ-UHFFFAOYSA-N
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Description

2-(Iodomethyl)spiro[3.3]heptane is a spirocyclic compound characterized by a unique structure where two cyclobutane rings share a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)spiro[3.3]heptane typically involves the reaction of spiro[3.3]heptane with iodomethane under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)spiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Iodomethyl)spiro[3.3]heptane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and other applications .

Properties

Molecular Formula

C8H13I

Molecular Weight

236.09 g/mol

IUPAC Name

2-(iodomethyl)spiro[3.3]heptane

InChI

InChI=1S/C8H13I/c9-6-7-4-8(5-7)2-1-3-8/h7H,1-6H2

InChI Key

XAWXBCGLFNHHKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2)CI

Origin of Product

United States

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